

In-Depth Technical Guide: ML345 as an Insulin-Degrading Enzyme Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML345**

Cat. No.: **B571563**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), a key zinc-metalloprotease involved in the clearance of insulin and other bioactive peptides. By targeting a specific cysteine residue (Cys819) within IDE, **ML345** offers a valuable tool for studying the physiological roles of this enzyme and presents a promising pharmacophore for the development of therapeutics for type 2 diabetes and potentially other metabolic and neurodegenerative diseases. This guide provides a comprehensive overview of the core technical details of **ML345**, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

Insulin-degrading enzyme (IDE) is a crucial regulator of insulin homeostasis, and its dysregulation has been implicated in the pathophysiology of type 2 diabetes and Alzheimer's disease.^[1] The development of potent and selective small-molecule inhibitors of IDE is therefore of significant interest for both basic research and therapeutic applications. **ML345** emerged from an ultra-high-throughput screening (uHTS) campaign as a promising lead compound.^[2] This document serves as a technical resource for researchers and drug development professionals working with or interested in **ML345**.

Chemical Properties and Synthesis

ML345, with the chemical name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one, is a small molecule with the following properties:

Property	Value
Molecular Formula	C ₂₁ H ₂₂ FN ₃ O ₅ S ₂
Molecular Weight	479.5 g/mol
CAS Number	1632125-79-1
Purity	>98% (as determined by HPLC, MS, and NMR)
Solubility	DMF: 5 mg/ml; DMSO: 1 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml

The synthesis of **ML345** is described as a convergent, six-step process with a 26% overall yield after purification by preparative HPLC. While a detailed, step-by-step protocol is not publicly available, the synthesis is considered straightforward.

Mechanism of Action

ML345 is a potent and selective inhibitor of IDE, with a reported IC₅₀ of 188 nM.[3] It functions as a covalent inhibitor, specifically targeting the thiol group of cysteine residue 819 (Cys819) within the IDE active site.[2] This mechanism has been confirmed through experiments using a cysteine-free mutant of IDE, in which **ML345** shows significantly reduced inhibitory activity.

Quantitative Data

The following table summarizes the key quantitative parameters reported for **ML345**.

Parameter	Value	Assay Type	Reference
IC50	188 nM	Biochemical IDE Inhibition Assay	[3]
Ki	Not Reported	-	-
In Vivo Efficacy	Not Quantitatively Reported	-	-
Pharmacokinetics	Not Reported	-	-

Note: While a specific Ki value for **ML345** has not been found in the public domain, a potent peptide-derived hydroxamic acid IDE inhibitor, li1, has been reported with a Ki of 1.7 nM, providing a benchmark for high-potency IDE inhibition.[1]

Experimental Protocols

Biochemical IDE Inhibition Assay

This assay determines the direct inhibitory effect of compounds on recombinant IDE.

- Reagents: Recombinant IDE (2 nM), fluorescently labeled substrate (e.g., a short peptide), test compound (e.g., **ML345**) at various concentrations.
- Procedure:
 - Incubate recombinant IDE with a range of concentrations of the test compound.
 - Add the fluorescently labeled substrate.
 - Monitor the hydrolysis of the substrate over time by measuring the change in fluorescence.
 - Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cysteine-Free IDE Mutant Assay

This assay is crucial for confirming the thiol-alkylating mechanism of action of inhibitors like **ML345**.

- Reagents: Recombinant wild-type IDE, recombinant cysteine-free IDE mutant, fluorescently labeled substrate, test compound.
- Procedure:
 1. Perform the biochemical IDE inhibition assay as described above in parallel with both wild-type IDE and the cysteine-free IDE mutant.
 2. Compare the inhibitory activity of the test compound on both enzyme variants. A significant loss of activity against the cysteine-free mutant confirms a thiol-dependent mechanism.

Activity-Based Protein Profiling (ABPP)

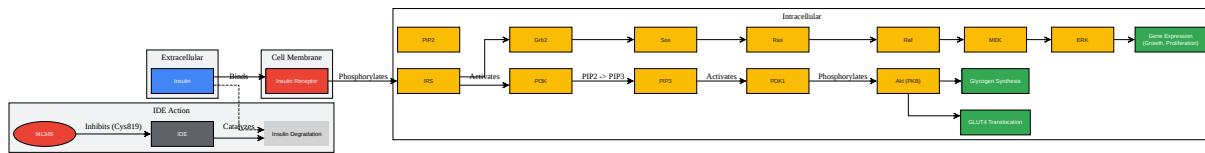
ABPP is used to assess the selectivity of a compound against a broad range of enzymes in a complex biological sample.

- Reagents: Cell or tissue lysate, activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin), test compound.
- Procedure:
 1. Pre-incubate the proteome with the test compound (**ML345**).
 2. Add the ABP, which will covalently label the active sites of a class of enzymes.
 3. Separate the proteins by SDS-PAGE.
 4. Visualize the labeled enzymes using the reporter tag (e.g., fluorescence scanning for a fluorophore tag).
 5. A decrease in the labeling of a specific enzyme in the presence of the test compound indicates that the compound binds to and inhibits that enzyme. For identification of off-targets, labeled proteins can be enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway

Inhibition of IDE by **ML345** is expected to potentiate insulin signaling by preventing the degradation of insulin. This leads to prolonged activation of the insulin receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.

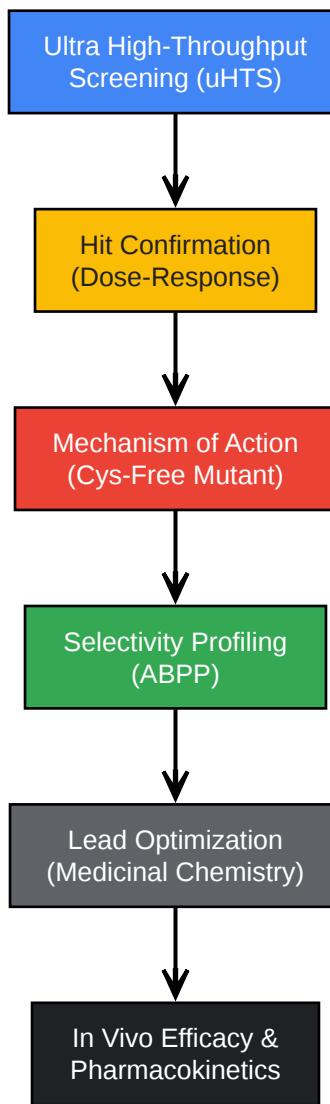


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Caption: Insulin signaling pathway and the inhibitory action of **ML345** on IDE.

Experimental Workflow for IDE Inhibitor Screening

The general workflow for identifying and characterizing IDE inhibitors like **ML345** involves a multi-step process.

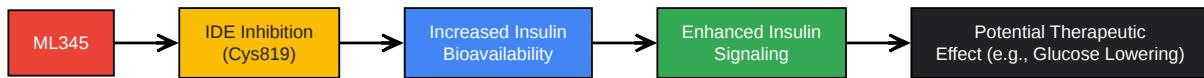


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Caption: A typical workflow for the discovery and development of IDE inhibitors.

Logical Relationship of ML345 Action

The core mechanism of **ML345**'s therapeutic potential is based on a clear logical progression from enzyme inhibition to physiological effect.



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Caption: The logical cascade of **ML345**'s action from target engagement to potential therapeutic outcome.

Conclusion

ML345 is a well-characterized, potent, and selective small-molecule inhibitor of the insulin-degrading enzyme. Its defined mechanism of action, targeting a specific cysteine residue, makes it an invaluable tool for dissecting the complex roles of IDE in health and disease. While further *in vivo* studies are needed to fully elucidate its pharmacokinetic profile and therapeutic efficacy, **ML345** represents a significant advancement in the field of IDE research and holds promise as a lead compound for the development of novel treatments for diabetes and other associated disorders.

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- To cite this document: BenchChem. [In-Depth Technical Guide: ML345 as an Insulin-Degrading Enzyme Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b571563#ml345-as-an-insulin-degrading-enzyme-inhibitor>]

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